molecular formula C7H9BrN2O B7899437 2-Bromo-6-isopropoxypyrazine

2-Bromo-6-isopropoxypyrazine

Cat. No.: B7899437
M. Wt: 217.06 g/mol
InChI Key: TXVHLJOAAHZFDV-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxypyrazine is a halogenated pyrazine derivative characterized by a bromine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropoxy group influences solubility and steric effects.

Properties

IUPAC Name

2-bromo-6-propan-2-yloxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVHLJOAAHZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropoxypyrazine typically involves the bromination of 6-isopropoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-isopropoxypyrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-isopropoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-6-isopropoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, in enzyme inhibition, the compound may form covalent or non-covalent interactions with the active site residues, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine (C₆H₄BrF₃N₂O)

  • Key Differences : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to fluorine atoms, enhancing electrophilicity at the pyrazine ring compared to the electron-donating isopropoxy group.
  • Impact : Increased reactivity in nucleophilic aromatic substitution (NAS) and reduced solubility in polar solvents due to fluorophilicity .
  • Molecular Weight : 257.01 g/mol (higher than the target compound due to fluorine content).

6-Bromo-3-chloropyrazin-2-amine (C₄H₃BrClN₃)

  • Key Differences : Contains both bromine and chlorine substituents, along with an amine group (-NH₂). The amine enables hydrogen bonding and participation in condensation reactions.
  • Impact : Higher polarity and reactivity in cross-coupling reactions compared to alkoxy-substituted analogs. The dual halogens may complicate regioselectivity in synthesis .

Ring System Variations

2-Bromo-6-methylpyrazino[2,3-b]pyrazine (C₇H₆BrN₄)

  • Key Differences: Incorporates a fused pyrazino[2,3-b]pyrazine ring system, increasing aromaticity and planarity.

Functional Group Reactivity

6-Bromo-N²-methylpyrazine-2,3-diamine (C₅H₆BrN₄)

  • Key Differences : Features two amine groups (-NH₂ and -NHCH₃), enabling chelation with metals or participation in multi-component reactions.
  • Impact : Higher solubility in aqueous media and utility in coordination chemistry compared to alkoxy-substituted pyrazines .

Methyl 3-bromo-6-chloropyrazine-2-carboxylate (C₇H₄BrClN₂O₂)

  • Key Differences : Contains an ester group (-COOCH₃), which is hydrolytically labile.
  • Impact : Susceptibility to hydrolysis under basic conditions makes it a versatile intermediate for carboxylic acid derivatives .

Data Table: Comparative Analysis of Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Traits Reference
2-Bromo-6-isopropoxypyrazine C₇H₉BrN₂O ~217.07 Br (C2), -OCH(CH₃)₂ (C6) Moderate solubility in organic solvents Inferred
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine C₆H₄BrF₃N₂O 257.01 Br (C2), -OCH₂CF₃ (C6) High electrophilicity, fluorophilic
6-Bromo-3-chloropyrazin-2-amine C₄H₃BrClN₃ 223.45 Br (C6), Cl (C3), -NH₂ (C2) Polar, hydrogen-bonding capability
2-Bromo-6-methylpyrazino[2,3-b]pyrazine C₇H₆BrN₄ 237.05 Br (C2), CH₃ (C6), fused ring Low solubility, π-stacking potential
6-Bromo-N²-methylpyrazine-2,3-diamine C₅H₆BrN₄ 215.03 Br (C6), -NH₂ (C2), -NHCH₃ (C3) High aqueous solubility

Biological Activity

2-Bromo-6-isopropoxypyrazine is a brominated derivative of pyrazine, recognized for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

Chemical Formula : C7_7H9_9BrN2_2O
Molecular Weight : 217.06 g/mol
Structure : The compound features a bromine atom at the second position and an isopropoxy group at the sixth position of the pyrazine ring, which influences its reactivity and biological interactions.

The biological activity of 2-Bromo-6-isopropoxypyrazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. The isopropoxy group may also influence solubility and membrane permeability, enhancing bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including 2-Bromo-6-isopropoxypyrazine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : A study evaluating a series of pyrazine derivatives found that modifications at positions 2 and 6 could enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of 2-Bromo-6-isopropoxypyrazine are being explored in various cancer models:

  • Cell Lines Tested : Research has utilized human cancer cell lines to assess cytotoxic effects.
  • Findings : Preliminary results suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-Bromo-6-isopropoxypyrazine, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Bromo-6-methoxypyrazine Methoxy group instead of isopropoxyModerate antimicrobial activity
2-Chloro-6-isopropoxypyrazine Chlorine atom substitutionLower activity than brominated variant
2-Bromo-6-ethoxypyrazine Ethoxy group substitutionSimilar activity profile

Research Applications

2-Bromo-6-isopropoxypyrazine serves as a versatile building block in medicinal chemistry:

  • Drug Development : Its derivatives are being synthesized for potential use as anticancer and antimicrobial agents.
  • Chemical Biology : It is employed in the design of molecular probes for studying biological processes .

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